
Benzyloxycarbonylalanyl-alanyl-proline diazomethyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyloxycarbonylalanyl-alanyl-proline diazomethyl ketone is a synthetic compound with the molecular formula C20H25N5O5 and a molecular weight of 415.443 g/mol . It is also known by its CAS Registry Number 77180-12-2 . This compound is characterized by its unique structure, which includes a diazomethyl ketone group, making it a valuable reagent in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyloxycarbonylalanyl-alanyl-proline diazomethyl ketone typically involves the following steps:
Protection of Amino Groups: The amino groups of the starting materials are protected using benzyloxycarbonyl (Cbz) groups to prevent unwanted reactions.
Peptide Coupling: The protected amino acids are coupled using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt).
Diazomethyl Ketone Formation: The diazomethyl ketone group is introduced by reacting the peptide with diazomethane or a diazo transfer reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of efficient purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Benzyloxycarbonylalanyl-alanyl-proline diazomethyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The diazomethyl ketone group can participate in nucleophilic substitution reactions, where nucleophiles replace the diazo group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Benzyloxycarbonylalanyl-alanyl-proline diazomethyl ketone has a wide range of scientific research applications, including:
Biology: The compound is employed in the study of enzyme mechanisms and inhibition, as it can act as a potent inhibitor of proteases.
Medicine: It has potential therapeutic applications due to its ability to inhibit specific enzymes involved in disease processes.
Industry: The compound is used in the production of pharmaceuticals and as a tool in biochemical research.
Comparación Con Compuestos Similares
Benzyloxycarbonylalanyl-alanyl-proline diazomethyl ketone can be compared with other similar compounds, such as:
Benzyloxycarbonylalanyl-alanyl-proline chloromethyl ketone: This compound has a chloromethyl ketone group instead of a diazomethyl ketone group, which affects its reactivity and specificity.
Benzyloxycarbonylalanyl-alanyl-proline fluoromethyl ketone: The fluoromethyl ketone group provides different chemical properties and reactivity compared to the diazomethyl ketone group.
Benzyloxycarbonylalanyl-alanyl-proline bromomethyl ketone:
The uniqueness of this compound lies in its diazomethyl ketone group, which provides distinct reactivity and potential for enzyme inhibition compared to other similar compounds.
Propiedades
| 77180-12-2 | |
Fórmula molecular |
C20H25N5O5 |
Peso molecular |
415.4 g/mol |
Nombre IUPAC |
benzyl N-[(2S)-1-[[(2S)-1-[(2S)-2-(2-diazoacetyl)pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C20H25N5O5/c1-13(24-20(29)30-12-15-7-4-3-5-8-15)18(27)23-14(2)19(28)25-10-6-9-16(25)17(26)11-22-21/h3-5,7-8,11,13-14,16H,6,9-10,12H2,1-2H3,(H,23,27)(H,24,29)/t13-,14-,16-/m0/s1 |
Clave InChI |
QVERKGMUNDPJDI-DZKIICNBSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)C=[N+]=[N-])NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)C=[N+]=[N-])NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(Trifluoromethyl)sulfanyl]heptane](/img/structure/B14431496.png)
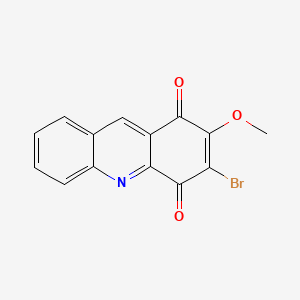
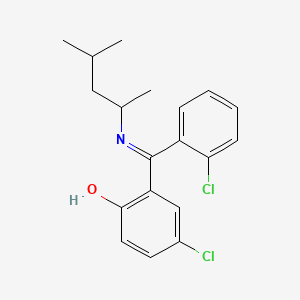


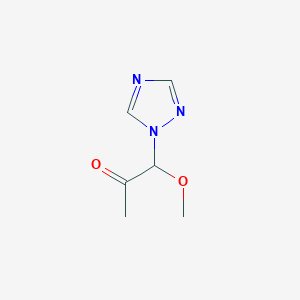
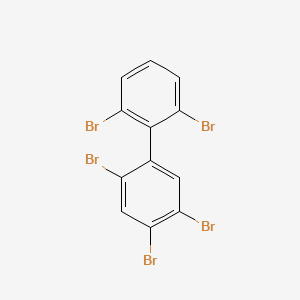
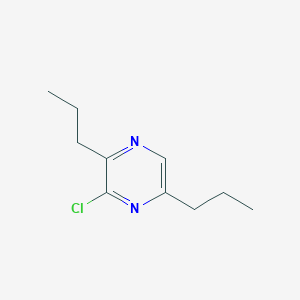

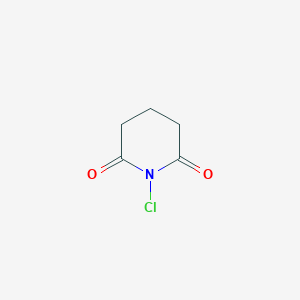
![2-Methylpyrazolo[1,5-A]quinoxaline](/img/structure/B14431566.png)
